molecular formula C23H21ClN2O4S B11230074 6-chloro-N-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11230074
M. Wt: 456.9 g/mol
InChI Key: QSMUOGDMUJLCBT-UHFFFAOYSA-N
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Description

6-CHLORO-4-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a benzoxazine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

The synthesis of 6-CHLORO-4-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the benzoxazine intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-CHLORO-4-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where the sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom on the benzoxazine ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-CHLORO-4-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the formation of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-CHLORO-4-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The benzoxazine ring can interact with protein binding sites, affecting protein function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 6-CHLORO-4-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include:

    4-(4-METHOXYPHENYL)BENZALDEHYDE: This compound shares a similar benzoxazine structure but lacks the sulfonyl and carboxamide groups.

    6-METHYL-QUINAZOLINE: Similar in structure but with a quinazoline ring instead of a benzoxazine ring.

Properties

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

6-chloro-N-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H21ClN2O4S/c1-15-3-8-18(9-4-15)25-23(27)22-14-26(20-13-17(24)7-12-21(20)30-22)31(28,29)19-10-5-16(2)6-11-19/h3-13,22H,14H2,1-2H3,(H,25,27)

InChI Key

QSMUOGDMUJLCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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